3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
Description
3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile is a biphenyl carbonitrile derivative featuring a fluorine atom at the 3' position and a formyl group at the 4' position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its electron-withdrawing substituents (fluoro and formyl) enhance its reactivity in cross-coupling reactions and enable further functionalization, such as condensation reactions to form Schiff bases .
Properties
Molecular Formula |
C14H8FNO |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-(3-fluoro-4-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)9-17)11-3-1-10(8-16)2-4-11/h1-7,9H |
InChI Key |
LDQOANSAUQUPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Formation: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods
Industrial production of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Fluoro-4’-carboxy-[1,1’-biphenyl]-4-carbonitrile
Reduction: 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-amine
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Electronic Effects : The fluoro and formyl groups in the target compound create a strong electron-withdrawing effect, enhancing its electrophilicity compared to methoxy or octyloxy derivatives.
- Hydrophobicity : Alkyl/alkoxy substituents (e.g., octyloxy) increase hydrophobicity, whereas polar groups (hydroxyl, formyl) improve solubility in polar solvents .
- Synthetic Utility : The formyl group enables versatile derivatization, such as condensation reactions (e.g., Schiff base formation with diamines) , whereas triazine-linked derivatives require multi-step syntheses involving NaH-mediated substitutions .
Key Observations:
- Suzuki Coupling : Highly efficient for biphenyl carbonitriles, achieving >90% yields with Pd catalysts .
- Grignard Reactions : Lower yields (38–60%) due to steric hindrance and side reactions .
- Triazine Functionalization : Moderate yields (65–73%) but critical for introducing bioactive moieties .
Table 3: Physical Properties and Hazards
*Estimated based on substituent addition.
Key Observations:
- Formyl-Containing Compounds : Classified as harmful (H302), requiring precautions like P280 (protective gloves) .
Biological Activity
3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluation, and the implications of its activity in various biological contexts.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 223.21 g/mol. The compound features a biphenyl structure with a fluorine atom at the 3' position and a formyl group at the 4' position, alongside a carbonitrile group.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed reactions that facilitate the introduction of functional groups onto the biphenyl framework. For instance, regioselective C-H bond arylation techniques have been employed to create derivatives with varied substituents that can modulate biological activity .
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher potency. For instance, related biphenyl derivatives have shown IC50 values ranging from 12.21 to 12.88 μg/mL .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains, both Gram-positive and Gram-negative. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a broad spectrum of activity:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Compound A | 4 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 64 | Candida albicans |
These findings demonstrate the potential of this class of compounds in developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anti-cancer potential of this compound. For example, studies involving similar compounds have shown varying degrees of cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 26.43 |
| DU145 | 41.85 |
| HFF3 (normal) | >100 |
This data indicates that while the compound exhibits significant cytotoxic effects on cancer cells, it shows reduced toxicity towards normal cells, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells through pathways such as DNA damage and cell cycle arrest in the G0/G1 phase . Additionally, the presence of functional groups such as carbonitrile and formyl may enhance interactions with biological targets.
Case Studies
Several studies have documented the biological activity of structurally related compounds:
- Study A : Investigated the antioxidant and antimicrobial properties of derivatives synthesized from similar frameworks. Results indicated that modifications to the biphenyl structure significantly influenced bioactivity.
- Study B : Focused on the cytotoxic effects against prostate cancer cell lines, demonstrating promising results that warrant further exploration in clinical settings.
Q & A
Q. What synthetic strategies are effective for preparing 3'-fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
- Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used to construct the biphenyl core. For example, describes a condensation reaction between 4'-formyl-[1,1'-biphenyl]-4-carbonitrile and diethylamine in THF, yielding 97% product under mild conditions .
- Optimization tips : Use anhydrous solvents (e.g., acetone or THF) and catalysts like potassium carbonate (K₂CO₃) to enhance nucleophilic substitution efficiency . Recrystallization from ethanol or DCM/hexane mixtures improves purity .
Q. How can researchers characterize the electronic and structural properties of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.8 ppm for aromatic protons in ) confirm substituent positions and purity .
- Chromatography : Flash column chromatography with gradients like PE/EA (20:1 to 10:1) resolves intermediates .
- Density and boiling point predictions : Computational tools (e.g., ACD/Labs) estimate properties like density (~1.28 g/cm³) and boiling point (~324.5°C) based on analogous trifluoromethyl derivatives .
Q. What are the primary applications of this compound in materials science?
Methodological Answer:
- Liquid crystal research : Biphenyl carbonitriles are key in nematic phases. notes that derivatives with alkoxy chains (e.g., 4'-hexyloxy analogues) exhibit mesogenic behavior, suggesting potential for tuning phase transitions via fluorination and formyl substitution .
- Molecular electronics : Asymmetric biphenyls (e.g., 4'-mercapto derivatives in ) show high conductance, implying applications in organic semiconductors .
Advanced Research Questions
Q. How do fluoro and formyl substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : The fluorine atom deactivates the biphenyl ring, slowing electrophilic substitutions but enhancing oxidative stability. shows that difluoro-substituted analogues require higher catalyst loads (e.g., KI) for efficient coupling .
- Formyl group reactivity : The aldehyde can undergo condensation (e.g., with amines in ) or act as a directing group for C–H activation .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic or electronic properties?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict charge transport in electronic applications. uses similar methods for phenylpiperidine derivatives, achieving binding affinity predictions (e.g., ΔG = 8.569 kcal/mol) .
- ADMET profiling : Tools like SwissADME estimate logP and solubility. For example, trifluoromethyl analogues in have logP ~3.5, suggesting moderate lipophilicity .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or analytical results?
Methodological Answer:
- Reproducibility checks : Compare protocols for analogous compounds. and highlight yield variations (94% vs. 66%) due to solvent polarity (acetone vs. benzene) and base strength (K₂CO₃ vs. NaH) .
- Multi-technique validation : Combine HPLC, NMR, and mass spectrometry to confirm structural integrity. used column chromatography and NMR to isolate a 79% pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
